Imidazo[1,2-a]pyridin-8-amine
Overview
Description
Imidazo[1,2-a]pyridin-8-amine is an organic compound belonging to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . This compound is characterized by its fused imidazole and pyridine rings, making it a versatile intermediate in the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-8-ylamine, also known as 8-Aminoimidazo[1,2-a]pyridine or Imidazo[1,2-a]pyridin-8-amine, is a novel scaffold suitable for the discovery of covalent anticancer agents . It has been utilized as the core backbone for the development of covalent inhibitors . The primary target of this compound is KRAS G12C, a common mutation in cancers .
Mode of Action
The compound acts as a covalent inhibitor, binding to its target and causing changes that inhibit the target’s function
Biochemical Pathways
The compound affects the KRAS pathway, which is involved in cell growth and proliferation . By inhibiting KRAS G12C, the compound can potentially disrupt this pathway and inhibit the growth of cancer cells . .
Result of Action
The compound has shown potential as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-8-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound interacts with various receptors and enzymes, such as protein kinases and phosphodiesterases, modulating their activity and influencing cellular signaling pathways . These interactions are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ATP-binding site of CDKs, inhibiting their activity and preventing cell cycle progression . Additionally, it can modulate the activity of transcription factors, such as NF-κB, by inhibiting upstream kinases . These molecular interactions result in the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity and continue to exert its effects on cellular function in both in vitro and in vivo models . Prolonged exposure to this compound may lead to adaptive cellular responses, such as the upregulation of drug efflux pumps.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . This compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, influencing its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . This compound can also undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its targeting to specific cellular compartments . These modifications can affect the compound’s stability, activity, and interactions with other biomolecules.
Preparation Methods
The synthesis of imidazo[1,2-a]pyridin-8-amine can be achieved through various synthetic routes, including:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions combine three or more reactants in a single step, often using catalysts such as transition metals.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with other aromatic compounds in the presence of oxidizing agents.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel without isolating intermediates.
Aminooxygenation and Hydroamination Reactions: These methods introduce amino and oxygen functionalities into the imidazo[1,2-a]pyridine scaffold.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using scalable reaction conditions and cost-effective reagents .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the imidazo[1,2-a]pyridine ring.
Functionalization: Radical reactions, transition metal catalysis, and photocatalysis strategies are used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide and dimethylformamide . Major products formed from these reactions include substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyridine-8-ones, and various amine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-8-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: This compound contains a pyrazine ring fused to an imidazole ring and exhibits similar biological activities.
Imidazo[1,2-a]pyrimidine: This compound has a pyrimidine ring fused to an imidazole ring and is used in various synthetic methodologies.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern and is used in materials science and pharmaceutical applications.
The uniqueness of this compound lies in its specific ring structure and the versatility of its derivatives in various scientific and industrial applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXJYDAALZCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572531 | |
Record name | Imidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-18-8 | |
Record name | Imidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 8-Aminoimidazo[1,2-a]pyridine useful in organic synthesis?
A1: 8-Aminoimidazo[1,2-a]pyridine (8-AIP) has emerged as a valuable tool in palladium-catalyzed C-H arylation reactions. Its effectiveness stems from its ability to act as a removable bidentate directing group. [, ] This allows for the selective functionalization of otherwise unreactive C-H bonds, offering new avenues for synthesizing complex molecules.
Q2: Can you provide specific examples of how 8-AIP has been employed in chemical synthesis?
A2: 8-AIP has been successfully utilized in the following reactions:
- Regioselective ortho-C(sp2)-H Arylation: 8-AIP enables the palladium(II)-catalyzed arylation at the ortho position of aromatic amides in aqueous media. This method offers high selectivity and tolerates a wide range of functional groups. []
- Selective β-C(sp2)-H Arylation: This directing group facilitates the palladium-catalyzed arylation at the β-position of carboxylic acid derivatives, a transformation that was previously challenging to achieve. This methodology exhibits high β-site selectivity and broad functional group tolerance. []
Q3: Beyond its use as a directing group, are there other applications of 8-Aminoimidazo[1,2-a]pyridine?
A3: Yes, 8-Aminoimidazo[1,2-a]pyridine and its derivatives have shown promise in other synthetic applications:
- Synthesis of Imidazo[1,2-a][1,8]naphthyridines and Dipyrido[1,2-a:3',2'-d]imidazole: Researchers have explored the reactivity of various aminoimidazo[1,2-a]pyridine isomers, including the 8-amino derivative, in Combes reactions. This led to the synthesis of fused heterocycles, imidazo[1,2-a][1,8]naphthyridines, and dipyrido[1,2-a:3',2'-d]imidazole. []
- Formation of Substituted Imidazo[1,2-a]pyridines and their 2-One Derivatives: 2,3-diaminopyridine can undergo cyclocondensation reactions with nitrilimines to produce 8-aminoimidazo[1,2-a]pyridines and their corresponding 2-one derivatives. []
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